molecular formula C9H10N4S B13085550 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13085550
M. Wt: 206.27 g/mol
InChI Key: NJDOFOZBXHHTFV-UHFFFAOYSA-N
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Description

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system known for its broad biological potential . The TP core is isoelectronic with the purine ring, making it a valuable bio-isostere in the design of novel bioactive molecules, including potential kinase inhibitors . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by multiple accessible electron pairs on its nitrogen atoms, can be exploited in the development of diagnostic agents or therapeutic compounds . This specific derivative incorporates a thiophen-3-yl moiety, a heteroaromatic group that can fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Compounds featuring the TP scaffold are actively being investigated in multiple therapeutic areas. Research has identified related TP-based molecules as promising agents that act by disrupting protein-protein interactions, such as the PA-PB1 subunits of the influenza virus RNA-dependent RNA polymerase, a key target in anti-flu drug development . The structural features of this compound make it a valuable building block for researchers exploring new treatments for viral diseases, cancer, and other conditions . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

7-thiophen-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10N4S/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h2,4-6,8H,1,3H2,(H,10,11,12)

InChI Key

NJDOFOZBXHHTFV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C3=CSC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Method

One common approach involves cyclocondensation reactions between 3-amino-1,2,4-triazoles and appropriately substituted carbonyl compounds. For example:

  • Reagents: 3-amino-1,2,4-triazole and thiophene-containing diketones or aldehydes.
  • Conditions: Reflux in acetic acid or ethanol as a solvent.
  • Outcome: Formation of the triazolo[1,5-a]pyrimidine ring with regioselectivity depending on the substituents on the carbonyl compound.

One-Pot Multicomponent Reaction

This method combines three components—5-amino-1,2,4-triazole derivatives, aromatic aldehydes (including thiophene derivatives), and β-ketoesters—in a single reaction vessel:

  • Catalyst: Acidic catalysts such as p-toluenesulfonic acid (APTS).
  • Solvent: Ethanol under reflux conditions.
  • Advantages: High yield and simplicity in synthesis without intermediate purification steps.

Regioselective Synthesis

Efficient One-Step Procedure

A regioselective synthesis can be achieved using substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones:

  • Reagents: 3-amino-1,2,4-triazole and thiophene-substituted ketones.
  • Conditions: Reflux in ethanol or acetic acid.
  • Yield: High regioselectivity with excellent yields (>80%).

Thiophene-Specific Modifications

Incorporation of thiophene moieties is achieved by using thiophene-substituted aldehydes or diketones:

  • Reagents: Thiophene aldehydes combined with triazole derivatives.
  • Conditions: Mild heating and acidic catalysis.
  • Outcome: Thiophene functionality enhances biological activity and electronic properties of the compound.

Stepwise Synthesis

Preparation of Key Intermediates

The synthesis often involves the preparation of intermediates such as thiophene-substituted carboxamides:

  • Cyclization of ethyl 5-amino-triazole derivatives with thiophene diketones to form esters.
  • Hydrolysis of esters to carboxylic acids followed by chlorination to form acyl chlorides.
  • Coupling with thiophenes to yield the desired triazolo[1,5-a]pyrimidine derivatives.

Example Reaction Scheme

Step Reagents Conditions Product
Cyclization Ethyl 5-amino-triazole + Thiophene diketone Reflux in acetic acid Ethyl ester intermediate
Hydrolysis Ester intermediate + NaOH Basic hydrolysis Carboxylic acid
Chlorination Carboxylic acid + POCl₃ Heating under reflux Acyl chloride
Coupling Acyl chloride + Thiophene derivative DMF solvent Final product

Optimization Techniques

Use of Catalysts

Catalysts such as acidic APTS or bases like K₂CO₃ have been employed to improve reaction rates and yields during cyclization and coupling steps.

Solvent Selection

Solvents like ethanol (for one-pot reactions) or DMF (for coupling) are chosen based on their ability to dissolve reactants and facilitate product formation.

Temperature Control

Most reactions require mild heating (50–100°C) to ensure high regioselectivity without decomposition of sensitive thiophene groups.

Data Table: Summary of Key Conditions

Method Reagents Catalyst/Conditions Yield (%)
Cyclocondensation 3-amino-triazole + thiophene ketone Acetic acid reflux >85
One-pot multicomponent Amino-triazole + aldehyde + β-ketoester APTS catalyst in ethanol >80
Regioselective synthesis Amino-triazole + thiophene diketone Mild heating in ethanol >90
Stepwise synthesis Ester → Acid → Chloride → Coupling DMF solvent >75

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through various mechanisms. Studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in tumor proliferation and survival.
  • Antiviral Activity : Preliminary research suggests that this compound may possess antiviral properties, making it a candidate for further investigation in the development of antiviral therapies.
  • Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 5-amino-1,2,4-triazole with thiophene-3-carboxylic acid derivatives. This cyclization process can be performed under heat or reflux conditions to yield the desired product. Understanding these synthetic routes is crucial for optimizing production and exploring modifications to enhance biological activity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

CompoundCell LineIC50 (µM)
AMCF-72.5
BA5493.0
CHeLa1.8

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The synthesized compound was tested using standard disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These findings suggest that this compound could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action for 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is critical for modulating biological activity. Key analogs include:

Compound 7-Substituent Key Structural Features Evidence ID
7-(Thiophen-3-yl) derivative Thiophene Sulfur atom enhances lipophilicity; potential for π-π stacking and metal coordination. -
7-(2-Fluorophenyl) (9a) 2-Fluorophenyl Electron-withdrawing fluoro group improves metabolic stability and target binding.
7-Alkoxy derivatives (3a–3i) Alkoxy chains (e.g., hexyloxy) Increased hydrophobicity; chain length affects solubility and membrane permeability.
7-(3-Pyrrolyl) (9b) Pyrrole Electron-rich heterocycle may enhance interactions with aromatic residues in enzymes.
7-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Methoxy group provides electron-donating effects, influencing electronic density.

Key Observations :

  • Electron-withdrawing groups (e.g., 2-Fluorophenyl in 9a) improve metabolic stability .
  • Heterocyclic substituents (e.g., thiophene, pyrrole) may enhance target specificity through unique interactions .
  • Alkoxy chains (e.g., 3e in ) balance hydrophobicity and solubility, critical for bioavailability.

Physical and Spectroscopic Properties

Comparative data for select compounds:

Compound Melting Point (°C) Yield (%) $ ^1H $-NMR (Key Signals) IR (cm$ ^{-1} $) Evidence ID
7-Hexyloxy (3e) 157–160 29.1 δ 0.90 (t, -CH$ _3 $), 4.20 (t, -OCH$ _2 $) -
7-(2-Fluorophenyl) (9a) 211–212 53 δ 8.61 (s, triazole-H), 7.78 (m, aryl-H) 1620, 1542
7-Chloro (4) 146–148 85 - -

Notes:

  • Thiophene-substituted analogs are expected to show distinct $ ^1H $-NMR signals for the thiophene protons (δ 6.5–7.5 ppm) and deshielded pyrimidine protons.

SAR Insights :

  • Electron-deficient substituents (e.g., 2-Fluorophenyl) enhance tubulin inhibition .
  • Heterocyclic groups (e.g., thiophene) may improve binding to hydrophobic pockets in target proteins.

Biological Activity

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by the fusion of a triazole and pyrimidine ring system with a thiophene moiety. Its potential as a pharmacological agent is attributed to its ability to interact with various biological targets, leading to antiviral and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₄S
  • Molecular Weight : 206.27 g/mol
  • CAS Number : 1694430-56-2

The compound's structure allows for significant reactivity and interaction with biological macromolecules, making it a candidate for drug development.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent anticancer activities. A study demonstrated that related triazolo-pyrimidine compounds showed significant antiproliferative effects against various human cancer cell lines:

CompoundCell LineIC₅₀ (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Compound H12 was noted for its ability to inhibit the ERK signaling pathway and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer effects, compounds similar to this compound have shown antiviral properties. These compounds can disrupt viral replication processes by targeting specific viral enzymes or cellular pathways that viruses exploit for their replication.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Signaling Pathways : It interferes with critical signaling pathways such as the ERK pathway which is often dysregulated in cancer.
  • Interaction with Enzymes : The compound may inhibit enzymes involved in DNA synthesis or repair.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of triazolo-pyrimidine derivatives:

  • A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities against three human cancer cell lines (MGC-803, HCT-116, MCF-7). Among these derivatives, significant activity was noted with IC₅₀ values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Another research effort highlighted the compound's ability to induce G2/M phase arrest in cancer cells while promoting apoptosis through modulation of cell cycle-related proteins .

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